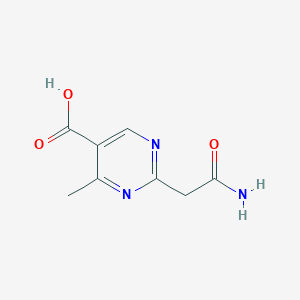
2-(Carbamoylmethyl)-4-methylpyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Carbamoylmethyl)-4-methylpyrimidine-5-carboxylic acid is an organic compound with a complex structure that includes a pyrimidine ring substituted with a carbamoylmethyl group at the 2-position, a methyl group at the 4-position, and a carboxylic acid group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamoylmethyl)-4-methylpyrimidine-5-carboxylic acid typically involves multi-step organic reactions
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Carbamoylmethyl Group: This step involves the alkylation of the pyrimidine ring with a suitable carbamoylmethylating agent, such as chloroacetamide, in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
2-(Carbamoylmethyl)-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamoylmethyl group, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the carbamoyl group is reduced to an amine.
Substitution: Substituted pyrimidine derivatives with new functional groups replacing the carbamoylmethyl group.
科学的研究の応用
2-(Carbamoylmethyl)-4-methylpyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Carbamoylmethyl)-4-methylpyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. In biological systems, it may interfere with metabolic pathways, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-(Carbamoylmethyl)-4-methylpyrimidine-5-carboxylic acid: Unique due to its specific substitution pattern on the pyrimidine ring.
2-(Carbamoylmethyl)-pyrimidine-5-carboxylic acid: Lacks the methyl group at the 4-position.
4-Methylpyrimidine-5-carboxylic acid: Lacks the carbamoylmethyl group at the 2-position.
Uniqueness
This compound is unique due to the presence of both the carbamoylmethyl and carboxylic acid groups on the pyrimidine ring, which confer distinct chemical and biological properties
特性
分子式 |
C8H9N3O3 |
|---|---|
分子量 |
195.18 g/mol |
IUPAC名 |
2-(2-amino-2-oxoethyl)-4-methylpyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H9N3O3/c1-4-5(8(13)14)3-10-7(11-4)2-6(9)12/h3H,2H2,1H3,(H2,9,12)(H,13,14) |
InChIキー |
IQBKREOONKOYIE-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NC=C1C(=O)O)CC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


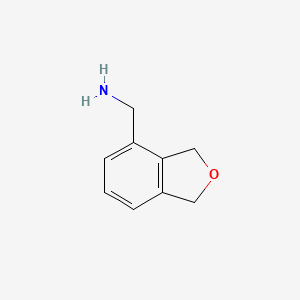
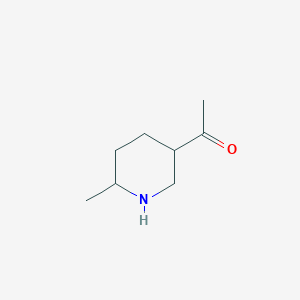
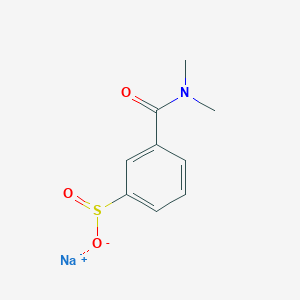

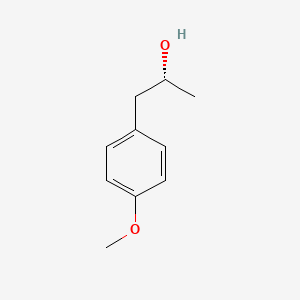
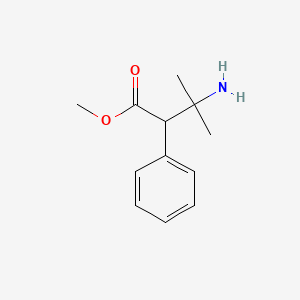
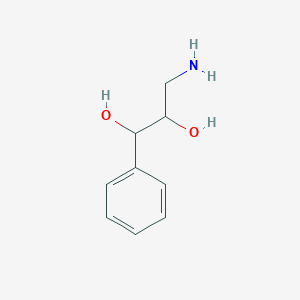
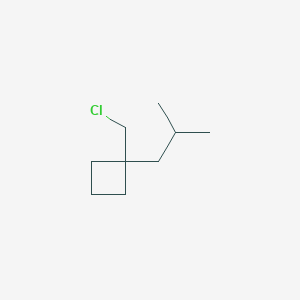
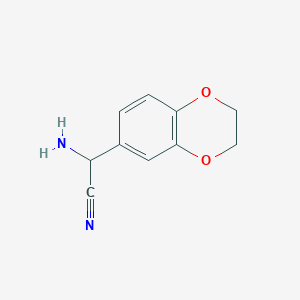
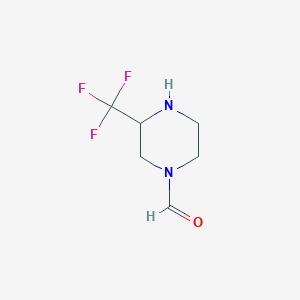
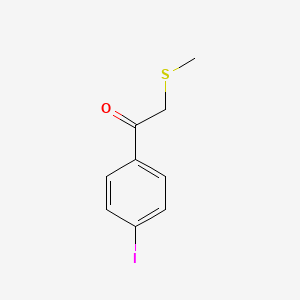
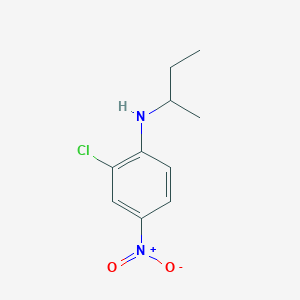

(propan-2-yl)amine](/img/structure/B13173182.png)
